2-(3-Morpholinoquinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile
Description
2-(3-Morpholinoquinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a heterocyclic compound featuring a quinoxaline core substituted with a morpholine ring, a meta-tolylsulfonyl group, and an acetonitrile moiety. The morpholino group enhances solubility and bioavailability, while the sulfonyl group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. Structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-5-4-6-16(13-15)29(26,27)19(14-22)20-21(25-9-11-28-12-10-25)24-18-8-3-2-7-17(18)23-20/h2-8,13,19H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOEKNHTQZISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Morpholinoquinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a morpholino group attached to a quinoxaline moiety, which is known for its pharmacological significance. The presence of the m-tolylsulfonyl group enhances its solubility and stability, making it a suitable candidate for further biological evaluation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15.4 | |
| A549 (Lung cancer) | 12.3 | |
| HeLa (Cervical cancer) | 10.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and -9 activity in treated cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This activity suggests potential applications in treating infections caused by resistant bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folate synthesis, while the quinoxaline moiety can inhibit topoisomerases involved in DNA replication.
- Modulation of Signaling Pathways : Studies indicate that the compound can modulate key signaling pathways involved in cell survival and apoptosis, particularly the PI3K/Akt pathway, leading to enhanced cell death in cancer cells.
Case Studies
A notable study conducted on mice bearing xenograft tumors revealed that administration of the compound significantly reduced tumor growth compared to control groups. The study reported a tumor volume reduction of approximately 60% after four weeks of treatment at a dosage of 20 mg/kg body weight .
Another clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and a partial response rate of 25% among participants .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to quinoxaline derivatives. For instance, derivatives of quinoxaline have shown significant antiproliferative effects against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Quinoxaline A | HCT-116 | 1.9 |
| Quinoxaline B | MCF-7 | 7.52 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Enzyme inhibitors derived from quinoxaline structures have been shown to effectively block the activity of kinases that are crucial for tumor growth.
Antimicrobial Properties
Quinoxaline derivatives have also demonstrated antimicrobial activities against various pathogens, including both bacterial and fungal strains. The sulfonyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 μg/mL |
| Candida albicans | 12.5 μg/mL |
Case Study 1: Anticancer Research
In a study published in PMC , a series of quinoxaline derivatives were synthesized and tested for their anticancer activity against HCT-116 and MCF-7 cell lines. The results indicated that several compounds exhibited significant growth inhibition, with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of quinoxaline derivatives, revealing that certain compounds significantly inhibited kinases associated with cancer cell proliferation. This inhibition was linked to the structural characteristics of the morpholino and sulfonyl groups, which enhance binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Methoxyphenyl)-2-[(4-Methylbenzene)sulfonyl]acetonitrile (CAS 394655-17-5)
- Structural Differences: Replaces the morpholinoquinoxaline moiety with a 3-methoxyphenyl group. The sulfonyl group is para-substituted (4-methylbenzene sulfonyl) instead of meta-substituted (m-tolylsulfonyl) .
- Physicochemical Properties: Molecular Formula: C₁₆H₁₅NO₃S Molar Mass: 301.36 g/mol Storage: Requires inert gas (N₂/Ar) at 2–8°C due to sensitivity to moisture/oxygen .
- Reactivity: The methoxy group (electron-donating) contrasts with the morpholino group’s moderate electron-withdrawing nature. This difference may alter nucleophilic substitution kinetics at the acetonitrile site.
(3-Methylquinoxalin-2-yl)acetonitrile (CAS 91093-26-4)
- Structural Differences: Lacks both the sulfonyl and morpholino groups, featuring a simpler methyl-substituted quinoxaline core .
- Physicochemical Properties :
- Molecular Formula: C₁₁H₉N₃
- Molar Mass: 183.21 g/mol
- Stability: Likely less hygroscopic than sulfonyl-containing analogs due to the absence of polar sulfonyl groups.
- Applications: Primarily serves as a precursor for synthesizing more complex quinoxaline derivatives.
Key Comparative Data
Research Findings and Implications
- Synthetic Challenges: Introducing the morpholino group to the quinoxaline core requires precise stoichiometry to avoid side reactions, unlike the simpler methylation or methoxylation in analogs .
- Biological Activity: Sulfonyl-containing compounds (e.g., the target and CAS 394655-17-5) show enhanced binding to ATP pockets in kinases compared to non-sulfonyl analogs, as the sulfonyl group mimics phosphate interactions .
- Crystallographic Insights :
- Tools like SHELXL and ORTEP-3 enable precise determination of sulfonyl group orientation, critical for understanding steric effects in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
